molecular formula C32H30N6O2S3 B2912318 N-((5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide CAS No. 361149-36-2

N-((5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2912318
CAS No.: 361149-36-2
M. Wt: 626.81
InChI Key: KOPDEQVEUDUUOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-((2-Oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a structurally complex molecule featuring multiple heterocyclic motifs, including a 1,2,4-triazole core, a 4,5-dihydro-1H-pyrazole ring substituted with thiophene and p-tolyl groups, and a thiophene-2-carboxamide moiety.

Properties

IUPAC Name

N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30N6O2S3/c1-22-11-13-24(14-12-22)26-19-25(27-9-5-17-41-27)36-38(26)30(39)21-43-32-35-34-29(20-33-31(40)28-10-6-18-42-28)37(32)16-15-23-7-3-2-4-8-23/h2-14,17-18,26H,15-16,19-21H2,1H3,(H,33,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPDEQVEUDUUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3CCC4=CC=CC=C4)CNC(=O)C5=CC=CS5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-((5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide represents a novel class of heterocyclic compounds with potential pharmacological applications. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The compound features a complex structure characterized by multiple heterocycles including thiophene, triazole, and pyrazole moieties. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. For instance, a series of thiazol-4-one/thiophene-bearing pyrazole derivatives demonstrated significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent activity against these bacteria .

Table 1: Antimicrobial Activity of Related Derivatives

CompoundMIC (μg/mL)Pathogen
7b0.22Staphylococcus aureus
100.25E. coli

Anti-inflammatory Activity

The anti-inflammatory potential of compounds similar to this compound has been investigated using various models. For example, derivatives showed significant inhibition of COX enzymes (cyclooxygenases), which are critical in the inflammatory pathway. One study reported that certain derivatives exhibited an IC50 value comparable to diclofenac sodium, a standard anti-inflammatory drug .

Table 2: Anti-inflammatory Activity

CompoundIC50 (μg/mL)COX Inhibition (%)
136a60.5662
136b57.2471

Anticancer Activity

The anticancer properties of the compound have also been explored. Several studies indicated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Table 3: Anticancer Activity Against Cell Lines

Cell LineIC50 (μM)Reference
A549<10
HT-29<15
U87MG<12

Case Studies

In a recent investigation into the anti-inflammatory effects of pyrazole derivatives, researchers utilized a carrageenan-induced rat paw edema model. The results indicated that specific compounds significantly reduced edema compared to control groups, suggesting their therapeutic potential in treating inflammatory conditions .

Additionally, another study focusing on the synthesis and evaluation of thiophene-based compounds revealed promising results in inhibiting tumor growth in vitro and in vivo models. The compounds demonstrated selective toxicity towards cancer cells while exhibiting minimal effects on normal cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural complexity can be compared to several classes of molecules in the evidence:

Compound Key Features Synthesis Yield Reported Properties Source
Target Compound Triazole + pyrazole + thiophene carboxamide Not reported No direct data; inferred stability from heterocyclic motifs
NZ-65/NZ-66 () Thioether-linked indole-acetamide + trifluoromethylphenyl groups Not specified ULK1-recruiting degraders; HRMS data provided
Benzothiazole-3-carboxamides (, e.g., 4g, 4h) Benzothiazole + thiazolidinone + halogenated aryl groups 37–70% Anticancer activity inferred from structural analogs; characterized via NMR/IR
Thiadiazole-2-carboxamides (, e.g., 3a) Thiadiazole + thioxo group + phenyl substituents Up to 93% Enzyme inhibition (e.g., 50 µg/mL concentration with ~40% inhibition in Fig. 4)
Dienamide derivatives (, e.g., D14–D20) Dienamide + benzodioxole + substituted anilines 13.7–24.8% Variable melting points (182–233°C); NMR data for structural confirmation

Key Observations :

  • Heterocyclic Diversity: The target compound integrates pyrazole, triazole, and thiophene rings, contrasting with benzothiazoles () or thiadiazoles (). For example, the pyrazole ring may enhance hydrogen-bonding capacity compared to thiadiazoles .
  • Substituent Effects : The p-tolyl group in the target compound could improve lipophilicity and membrane permeability relative to halogenated aryl groups in ’s benzothiazoles. However, halogenated analogs (e.g., 4g with 4-chlorophenyl) might exhibit stronger target affinity due to electron-withdrawing effects .
Computational and Crystallographic Insights
  • Wavefunction Analysis : Tools like Multiwfn () could elucidate the electron density distribution of the thiophene-carboxamide group, informing reactivity predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.